Butoxytrimethylsilane
Overview
Description
Butoxytrimethylsilane is a colorless liquid with the molecular formula C7H18OSi. It is known for its low vaporization pressure and good solubility in water and most organic solvents. This compound exhibits high thermal and chemical stability, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The common preparation method for butoxytrimethylsilane involves the reaction of trimethylchlorosilane with tert-butanol. The reaction typically proceeds under dehydrogenation conditions to yield the desired product . The specific synthesis method can be optimized and adjusted according to actual needs.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Butoxytrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. The reactions typically occur under mild conditions with the use of catalysts to enhance the reaction rate.
Oxidation and Reduction Reactions: These reactions may require strong oxidizing or reducing agents and are usually conducted under controlled conditions to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silicon-containing compounds, while oxidation and reduction reactions can lead to the formation of different oxidation states of silicon.
Scientific Research Applications
Butoxytrimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a silicon reagent in organic synthesis to introduce silicon groups into organic molecules. This is particularly useful in the synthesis of silicon-containing polymers and materials.
Biology and Medicine: Its high stability and solubility make it suitable for use in biological and medical research. It can be used in the development of silicon-based drugs and diagnostic agents.
Industry: this compound is used as a silicon coupling agent to improve the compatibility of polymers and inorganic particles. It enhances the mechanical properties and heat resistance of materials.
Mechanism of Action
The mechanism by which butoxytrimethylsilane exerts its effects involves the introduction of silicon groups into organic molecules. This process enhances the stability, solubility, and reactivity of the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the organic molecules being modified.
Comparison with Similar Compounds
Trimethylsilyl Chloride: Another silicon reagent used in organic synthesis, but it is less stable and more reactive compared to butoxytrimethylsilane.
Trimethylsilyl Ether: Similar in structure but differs in the nature of the alkoxy group attached to the silicon atom.
Uniqueness: this compound stands out due to its high thermal and chemical stability, low vaporization pressure, and good solubility in both water and organic solvents. These properties make it a versatile reagent in various chemical processes and applications .
Properties
IUPAC Name |
butoxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-5-6-7-8-9(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJUXOIAXOQWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334059 | |
Record name | Butoxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-65-6 | |
Record name | Butoxytrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1825-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butoxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, butoxytrimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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